molecular formula C28H27FN2O3S B2914914 3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892760-88-2

3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2914914
CAS No.: 892760-88-2
M. Wt: 490.59
InChI Key: WSFZATIHNASJFF-UHFFFAOYSA-N
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Description

This compound belongs to the dihydroquinolin-4-one class, characterized by a bicyclic quinoline core modified with diverse substituents. Key structural features include:

  • 6-Fluoro substitution: Enhances metabolic stability and influences electronic distribution.
  • 1-[(3-Methylphenyl)methyl] (3-methylbenzyl) group: A hydrophobic substituent that may improve membrane permeability.
  • 7-(Piperidin-1-yl): A six-membered amine ring, offering conformational flexibility and basicity for target engagement.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-20-9-8-10-21(15-20)18-31-19-27(35(33,34)22-11-4-2-5-12-22)28(32)23-16-24(29)26(17-25(23)31)30-13-6-3-7-14-30/h2,4-5,8-12,15-17,19H,3,6-7,13-14,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZATIHNASJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the dihydroquinolinone core, the introduction of the benzenesulfonyl group, and the attachment of the piperidinyl group. Common reagents used in these reactions include sulfonyl chlorides, fluorinating agents, and piperidine derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS Sulfonyl Group R1 Substituent R7 Substituent Molecular Weight Key Features
Target Compound Benzenesulfonyl 3-Methylbenzyl Piperidin-1-yl N/A Unsubstituted benzenesulfonyl; balanced lipophilicity and flexibility.
7f () (N,4-Dimethylphenyl)sulfonamido Benzyl with acetamido Chloro, Cyclopropyl N/A Chloro and cyclopropyl enhance steric bulk; carboxylate may improve solubility .
CAS 892759-62-5 () 3-Chlorobenzenesulfonyl Benzyl Azepan-1-yl 525.034 Chlorine increases electronegativity; 7-membered azepane alters flexibility .
CAS 931931-94-1 () 3,5-Dimethylbenzenesulfonyl Propyl Morpholin-4-yl 458.5 Dimethyl groups enhance lipophilicity; morpholine adds polarity .

Key Comparison Points:

Sulfonyl Group Modifications: The target compound’s unsubstituted benzenesulfonyl group offers a balance between electronic effects and steric hindrance. 3,5-Dimethylbenzenesulfonyl (CAS 931931-94-1) increases hydrophobicity, which may improve CNS penetration but reduce solubility .

R7 Substituents: Piperidin-1-yl (target) vs. azepan-1-yl (CAS 892759-62-5): The six-membered piperidine ring provides moderate rigidity, while the seven-membered azepane may allow greater conformational adaptability, influencing target selectivity .

R1 Substituents :

  • 3-Methylbenzyl (target) vs. benzyl (CAS 892759-62-5): The methyl group in the target compound adds steric bulk without significantly altering hydrophobicity. In contrast, propyl (CAS 931931-94-1) reduces steric hindrance, which might enhance binding to shallow protein pockets .

Biological Activity

3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical attributes:

  • Molecular Formula : C28H27FN2O3S
  • Molecular Weight : 490.6 g/mol
  • CAS Number : 892760-88-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the benzenesulfonyl group and the fluorine atom enhances its binding affinity to specific enzymes and receptors, potentially modulating biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, influencing signal transduction processes.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.

Anticancer Properties

Preclinical studies suggest that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

StudyFindings
In vitro Antimicrobial Study Demonstrated significant inhibition of MRSA growth with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
Anticancer Research Showed selective cytotoxicity towards various cancer cell lines, indicating potential as an anticancer agent .
Anti-inflammatory Activity Reduced pro-inflammatory cytokine production in macrophages, suggesting therapeutic potential for inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
6-Fluoro-3-(benzenesulfonyl)-1-methylquinolin-4-oneStructureModerate antimicrobial activity
7-(Morpholin-4-yl)-1,4-dihydroquinolin-4-oneStructureNotable anticancer properties

The unique combination of the benzenesulfonyl group and the piperidine moiety in our compound enhances its efficacy compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the quinolin-4-one core. For example:

  • Step 1: Introduce the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0°C to RT) .
  • Step 2: Fluorination at the 6-position using Selectfluor® or similar fluorinating agents in polar aprotic solvents (e.g., DMF) .
  • Step 3: Piperidine incorporation via Buchwald-Hartwig coupling or SNAr reactions .
  • Step 4: Final purification via column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethyl acetate/hexane).
    Purity Validation:
  • HPLC-UV/HRMS for molecular weight confirmation .
  • 1H/13C NMR to verify substituent positions and absence of unreacted intermediates .

Q. How should researchers assess the compound’s solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility Screening: Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. Note: Fluorinated and sulfonated groups may enhance aqueous solubility .
  • Stability Studies:
    • Thermal Stability: TGA/DSC analysis (25–200°C) .
    • Photostability: Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC .
    • Hydrolytic Stability: Incubate in PBS at 37°C for 24–72 hours; analyze by LC-MS for decomposition products .

Q. What preliminary assays are suitable for evaluating biological activity?

Methodological Answer:

  • Target Engagement: Screen against kinase panels (e.g., Eurofins KinaseProfiler®) due to the quinolin-4-one scaffold’s kinase-binding potential .
  • Cytotoxicity: Use MTT assays in HEK-293 or HepG2 cells (IC50 determination) .
  • Receptor Binding: Radioligand displacement assays (e.g., H3 receptor or cholinesterase targets, given structural analogs in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between assay platforms?

Methodological Answer:

  • Hypothesis 1: Variability may stem from assay conditions (e.g., ATP concentration in kinase assays). Validate using orthogonal methods (SPR vs. fluorescence polarization) .
  • Hypothesis 2: Metabolite interference. Perform hepatic microsomal stability assays (e.g., human liver microsomes + NADPH) to identify active metabolites .
  • Statistical Analysis: Use Bland-Altman plots to compare inter-assay variability and Cohen’s d to quantify effect size differences .

Q. What strategies optimize the synthetic yield of the piperidin-1-yl substituent?

Methodological Answer:

  • Catalytic Optimization: Test Pd(OAc)2/XPhos for Buchwald-Hartwig coupling vs. CuI/L-proline for Ullmann-type reactions .
  • Solvent Screening: Compare DMF (high polarity) vs. toluene (low polarity) to balance reactivity and byproduct formation .
  • Temperature Control: Lower temperatures (e.g., 60°C) reduce decomposition but prolong reaction time; use microwave-assisted synthesis to accelerate .

Q. How can structure-activity relationships (SAR) be explored for the 3-methylbenzyl group?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogenated (Cl, Br) or electron-withdrawing (NO2, CF3) groups at the benzyl position .
  • Biological Testing: Compare IC50 values in kinase inhibition assays to map steric/electronic effects.
  • Computational Modeling: Perform docking studies (AutoDock Vina) to analyze ligand-receptor interactions, focusing on hydrophobic pockets .

Q. What analytical techniques confirm the compound’s degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions; analyze by LC-HRMS/MS to identify fragments .
  • Isotope-Labeling: Use deuterated solvents (D2O) in stability assays to track proton exchange sites via NMR .

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